Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate

Catalog No.
S12262379
CAS No.
M.F
C24H30O7
M. Wt
430.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)...

Product Name

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate

IUPAC Name

ethyl 2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetate

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

InChI

InChI=1S/C24H30O7/c1-4-7-21-22(13-12-20(17(3)25)24(21)27)30-15-6-14-29-18-8-10-19(11-9-18)31-16-23(26)28-5-2/h8-13,27H,4-7,14-16H2,1-3H3

InChI Key

VDZMTYPFGVVCRJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)OCC

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate is a complex organic compound belonging to the class of alkyl-phenylketones. Its chemical formula is C24H30O7C_{24}H_{30}O_{7}, and it has a molecular weight of approximately 430.49 g/mol. The compound features multiple functional groups, including acetyl, hydroxy, and ether linkages, which contribute to its unique properties and potential applications in various fields such as pharmaceuticals and biochemistry .

, particularly those involving substitution and hydrolysis. Key reactions may include:

  • Esterification: The formation of the ester bond can be reversed under acidic or basic conditions, leading to hydrolysis.
  • Nucleophilic Substitution: The presence of the acetyl group makes the compound susceptible to nucleophilic attack, potentially leading to the formation of new derivatives.
  • Reduction: The ketone functionality can be reduced to an alcohol, altering the compound's properties and biological activity.

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate exhibits significant biological activity, particularly as a ligand for peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating gene expression related to fatty acid metabolism and energy homeostasis. Activation of PPARs by this compound may lead to beneficial effects in metabolic disorders, including obesity and diabetes .

The synthesis of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate typically involves multi-step organic reactions:

  • Synthesis of Intermediate Compounds: Starting materials such as phenolic compounds are reacted with acetyl chloride to introduce the acetyl group.
  • Formation of Ether Linkages: Alkylation reactions can be employed to create ether bonds between phenolic intermediates.
  • Esterification: Final esterification with ethyl acetate or a similar reagent completes the synthesis.

These steps require careful control of reaction conditions to ensure high yields and purity.

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate has potential applications in:

  • Pharmaceutical Development: As a PPAR agonist, it may be explored for treatments targeting metabolic syndromes.
  • Biochemical Research: Useful in studies related to fatty acid metabolism and gene regulation.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that modulate plant growth through similar pathways.

Studies on Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate have indicated interactions with various biological targets:

  • PPARs: The compound acts as an agonist, influencing transcriptional activity related to lipid metabolism.
  • Enzyme Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in lipid biosynthesis, although further investigation is needed.

Several compounds share structural similarities with Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate. Notable examples include:

Compound NameChemical FormulaKey Features
Methyl 4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl acetateC23H28O6C_{23}H_{28}O_{6}Lacks ethyl group; similar biological activity
Phenethyl acetateC10H12O2C_{10}H_{12}O_{2}Simpler structure; used in flavoring
Propylene glycol phenyl etherC12H18OC_{12}H_{18}OUsed as solvent; different functional groups

Uniqueness

Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate is unique due to its complex multi-functional structure that combines several pharmacologically active elements. Its specific interaction with PPARs distinguishes it from simpler compounds like phenethyl acetate, which lack such intricate functionality.

This comprehensive overview highlights the significance of Ethyl 2-(4-(3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy)phenoxy)acetate in both chemical and biological contexts, emphasizing its potential for future research and application.

XLogP3

5.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

430.19915329 g/mol

Monoisotopic Mass

430.19915329 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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